1-(2-Chloro-3-methylphenyl)propan-2-one

Description

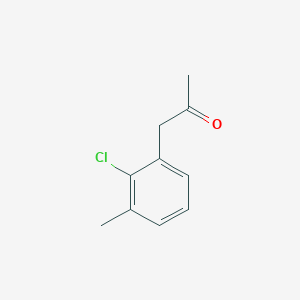

1-(2-Chloro-3-methylphenyl)propan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 2-chloro-3-methylphenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is influenced by the electron-withdrawing chlorine atom and the steric effects of the methyl group, which modulate nucleophilic attack at the carbonyl carbon .

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-(2-chloro-3-methylphenyl)propan-2-one |

InChI |

InChI=1S/C10H11ClO/c1-7-4-3-5-9(10(7)11)6-8(2)12/h3-5H,6H2,1-2H3 |

InChI Key |

PUJOLCXHYBLKQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

- 1-(3-Methylphenyl)propan-2-one (): Lacks the chlorine atom, leading to reduced electron-withdrawing effects.

- 1-(5-Chloro-2,3-diiodophenyl)propan-2-one (): Incorporates halogens (Cl, I) at positions 2 and 3, significantly increasing molecular weight (354.95 g/mol) and polarizability. The iodine atoms may facilitate halogen bonding in crystal structures, as observed in SHELX-refined analogs .

- 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one (): Features an amino group adjacent to the ketone, altering its pharmacological profile. This structural motif is associated with psychoactive properties, highlighting the impact of functional group placement on bioactivity .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 1-(2-Chloro-3-methylphenyl)propan-2-one* | C₁₀H₁₁ClO | 182.65 | ~297 (Predicted) | 1.133 (Predicted) |

| 1-(3-Methylphenyl)propan-2-one | C₁₀H₁₂O | 148.20 | N/A | N/A |

| 1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one | C₁₁H₁₃ClO₂ | 212.67 | 297.1 (Predicted) | 1.133 (Predicted) |

| 1-(5-Chloro-2,3-diiodophenyl)propan-2-one | C₉H₇ClI₂O | 354.95 | N/A | N/A |

*Predicted data based on analogs (e.g., ). Chlorine and methyl groups increase boiling points compared to non-halogenated analogs due to enhanced van der Waals interactions .

Key Routes for Chlorinated Propan-2-one Derivatives

- Palladium-Catalyzed Arylation (): Used to synthesize 1-(5-chloro-2,3-diiodophenyl)propan-2-one (72% yield), demonstrating regioselective control in domino α-arylation/O-arylation reactions .

- Microwave-Assisted Cyclization (): Efficient for generating benzofuran derivatives from 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one (86% yield). Microwave irradiation reduces reaction time compared to traditional heating .

- Hydrogenation and Condensation (): Employed for diarylheptanoid synthesis, where 1-(triphenylphosphoranylidene)propan-2-one acts as a key intermediate. Yields vary (34–99%) depending on substituent steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.